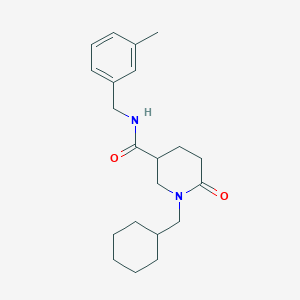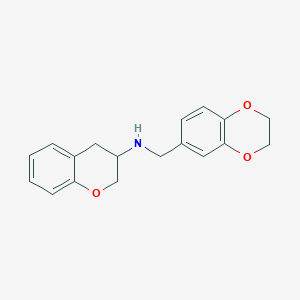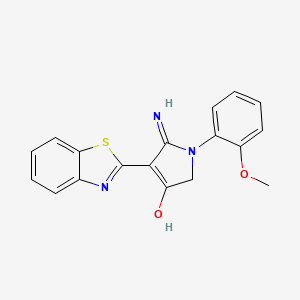![molecular formula C21H26N2O3 B6080465 3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as EPM-01 and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of EPM-01 is not fully understood, but it is believed to act on the G protein-coupled receptor 35 (GPR35). This receptor is involved in a variety of physiological processes, including inflammation and pain. EPM-01 has been shown to activate GPR35, leading to downstream signaling pathways that result in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
EPM-01 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, EPM-01 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using EPM-01 in lab experiments is its well-defined mechanism of action. This compound has been extensively studied and its effects are well-characterized. Additionally, EPM-01 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using EPM-01 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of EPM-01. One potential area of research is the development of more potent and selective GPR35 agonists. Additionally, EPM-01 could be further studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the anti-tumor effects of EPM-01 could be further explored for its potential use in cancer therapy.
Conclusion:
In conclusion, 3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide is a chemical compound that has shown potential therapeutic applications in the treatment of inflammation, pain, and cancer. Its mechanism of action is well-characterized and it has been shown to have low toxicity in animal models. Future research on this compound could lead to the development of new treatments for a variety of diseases.
合成方法
The synthesis of 3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide involves the reaction of 4-morpholinylphenylethylamine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminobenzamide to yield the final product. This synthesis method has been optimized to yield high purity and yield of EPM-01.
科学研究应用
EPM-01 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-ethoxy-N-(2-morpholin-4-yl-1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-26-19-10-6-9-18(15-19)21(24)22-20(17-7-4-3-5-8-17)16-23-11-13-25-14-12-23/h3-10,15,20H,2,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXAOKGVMMUCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6080388.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6080390.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6080396.png)

![N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-6-methylnicotinohydrazide](/img/structure/B6080408.png)
![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)


![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)
![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6080457.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)

